molecular formula C20H21N3O4 B11074691 3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide

3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B11074691
M. Wt: 367.4 g/mol
InChI Key: IKZGKASFQHLPEZ-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .

Preparation Methods

The synthesis of 3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a solvent like dimethylformamide (DMF) .

Chemical Reactions Analysis

3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(2-methoxyphenyl)-5-methylpyrazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-13-11-19(23(22-13)15-7-5-6-8-16(15)25-2)21-20(24)14-9-10-17(26-3)18(12-14)27-4/h5-12H,1-4H3,(H,21,24)

InChI Key

IKZGKASFQHLPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OC

Origin of Product

United States

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